Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate
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Overview
Description
Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound features a benzoate ester linked to a methanethioylphenyl group, making it a unique and potentially useful molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate typically involves the esterification of a benzoic acid derivative with an alcohol. The reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: Benzoic acid derivative and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Reflux the mixture at elevated temperatures (around 60-80°C) for several hours.
Product Isolation: The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methanethioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methanethioyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the methanethioylphenyl group.
Methyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate: A similar compound where the ethyl group is replaced by a methyl group.
Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate: A compound where the methanethioyl group is replaced by a methyl group.
Uniqueness
This compound is unique due to the presence of the methanethioyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate |
InChI |
InChI=1S/C19H18O3S/c1-2-22-19(21)17-6-4-3-5-16(17)18(20)12-11-14-7-9-15(13-23)10-8-14/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
ZNIUVRCCAAWKDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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